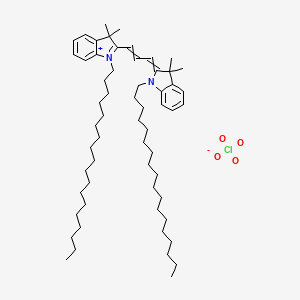
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, also known as 1,1’-dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, is a lipophilic fluorescent dye. It is widely used in cell biology for labeling membranes due to its strong fluorescence and ability to integrate into lipid bilayers. This compound is part of the carbocyanine family of dyes, which are known for their long alkyl chains and high lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate is synthesized through a series of chemical reactions involving the condensation of indole derivatives with long-chain alkyl halides. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the indole, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products.
化学反応の分析
Types of Reactions
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where the alkyl chains or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the dye.
科学的研究の応用
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate is extensively used in scientific research due to its unique properties:
Cell Biology: this compound is used for labeling cell membranes, allowing researchers to track cell movement and interactions in live-cell imaging studies.
Neuroscience: It is employed as a neuronal tracer to study the connectivity and pathways of neurons in both living and fixed tissues.
Medicine: this compound is used in medical research to label and track cells in various therapeutic applications, including stem cell research and cancer studies.
Industry: In industrial applications, this compound is used in the development of diagnostic assays and imaging technologies.
作用機序
1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate exerts its effects by integrating into lipid bilayers due to its lipophilic nature. Once incorporated into the membrane, this compound diffuses laterally, allowing for uniform labeling of the cell membrane. The dye’s fluorescence is activated by specific wavelengths of light, enabling visualization of labeled cells under a fluorescence microscope. The primary molecular targets are the lipid components of the cell membrane, and the dye’s action is facilitated by its long alkyl chains, which anchor it within the lipid bilayer.
類似化合物との比較
Similar Compounds
DiO: Another lipophilic dye with similar applications but different spectral properties.
DiD: A dye with longer wavelength emission, used for multi-color labeling alongside 1,1'-Di-n-octadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate.
DiA: A dye with different excitation and emission properties, used for specific labeling applications.
Uniqueness
This compound is unique due to its strong fluorescence, high lipophilicity, and ability to integrate seamlessly into lipid bilayers. Its long alkyl chains provide stability within the membrane, making it an ideal choice for long-term cell labeling and tracking studies. Compared to other similar compounds, this compound offers a balance of spectral properties and stability, making it versatile for various research applications.
特性
CAS番号 |
41085-99-8 |
|---|---|
分子式 |
C59H97ClN2O4 |
分子量 |
933.9 g/mol |
IUPAC名 |
(2Z)-2-[(Z)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;perchlorate |
InChI |
InChI=1S/C59H97N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JVXZRNYCRFIEGV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
異性体SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DiI; DiIC18(3); DiI stain; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















